1-Boc-4-Methylpiperidin-4-carbonsäure

Übersicht

Beschreibung

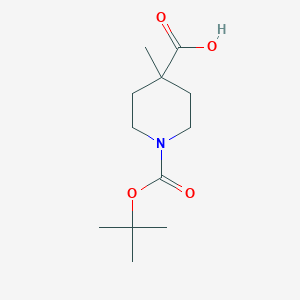

1-Boc-4-methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-methylpiperidine-4-carboxylic acid has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Medicinal Chemistry: The compound is employed in the development of drug candidates, particularly those targeting the central nervous system.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.

Wirkmechanismus

C12H21NO4C_{12}H_{21}NO_{4}C12H21NO4

. Here is an overview of its mechanism of action:Target of Action

It’s known that similar compounds are used in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists .

Biochemical Pathways

Given its potential use in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists , it may be involved in pathways related to glucose metabolism and immune response.

Result of Action

Based on its potential use in the synthesis of certain pharmaceuticals , it may contribute to the inhibition of specific enzymes or receptors, leading to therapeutic effects.

Action Environment

The action, efficacy, and stability of 1-Boc-4-methylpiperidine-4-carboxylic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . pH and the presence of other compounds can also influence its action and efficacy.

Vorbereitungsmethoden

1-Boc-4-methylpiperidine-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of ethyl N-Boc-4-methylpiperidine-4-carboxylate. The process typically involves the following steps :

Starting Material: Ethyl N-Boc-4-methylpiperidine-4-carboxylate.

Reagents: Lithium hydroxide in methanol and water.

Reaction Conditions: The mixture is stirred at room temperature (approximately 25°C) for 16 hours.

Workup: After the reaction, the mixture is evaporated to dryness, and the residue is partitioned between dichloromethane and brine.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Boc-4-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding 4-methylpiperidine-4-carboxylic acid.

Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or amines.

Common reagents used in these reactions include acids (e.g., hydrochloric acid for Boc removal), alcohols (for esterification), and amines (for amidation). The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-methylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-Boc-piperidine-4-carboxylic acid: Lacks the methyl group at the fourth position.

4-methylpiperidine-4-carboxylic acid: Lacks the Boc protecting group.

1-Boc-4-methylenepiperidine: Contains a methylene group instead of a carboxylic acid group at the fourth position.

The uniqueness of 1-Boc-4-methylpiperidine-4-carboxylic acid lies in its combination of the Boc protecting group and the carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Biologische Aktivität

1-Boc-4-methylpiperidine-4-carboxylic acid (Boc-MPDC) is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to a piperidine ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of approximately 243.30 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications as an intermediate in the synthesis of bioactive molecules.

- Appearance: White to light yellow powder or crystalline solid

- Melting Point: 152 °C - 156 °C

- Boiling Point: Approximately 354.3 °C at 760 mmHg

- Density: Approximately 1.1 g/cm³

- Gastrointestinal Absorption: High, indicating potential for oral bioavailability

Potential Applications:

- Pharmaceutical Synthesis: As a protected amino acid, Boc-MPDC can be used to construct complex molecules requiring precise functional group control.

- CNS Disorders: Its structural resemblance to known bioactive compounds suggests that it may influence the development of new therapeutics targeting various neurological conditions.

Comparative Analysis with Related Compounds

The following table compares 1-Boc-4-methylpiperidine-4-carboxylic acid with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzoyl-4-methylpiperidine-4-carboxylic acid | C₁₄H₁₇NO₃ | Contains a benzoyl group; studied for analgesic and anti-inflammatory properties. |

| 4-Methylpiperidine-4-carboxylic acid | C₉H₁₁NO₂ | Simpler structure without benzoyl or Boc groups; less complex. |

| 1-Boc-4-methylpiperidine-4-carboxylic acid | C₁₂H₂₁NO₄ | Contains a Boc protecting group; versatile in synthetic applications. |

Synthesis and Utility

Research indicates that Boc-MPDC serves as an important precursor in the synthesis of various piperidine derivatives, which have been shown to exhibit diverse biological activities, including:

Although specific mechanisms for Boc-MPDC are not well-documented, its derivatives have been investigated for their interactions with biological targets such as enzymes involved in metabolic pathways and receptors related to pain and inflammation .

Eigenschaften

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBNEDPOUYRYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632519 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189321-63-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-methyl-piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.